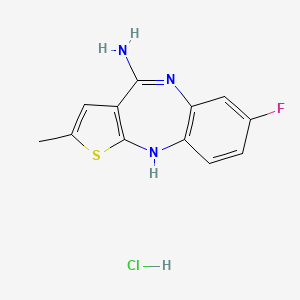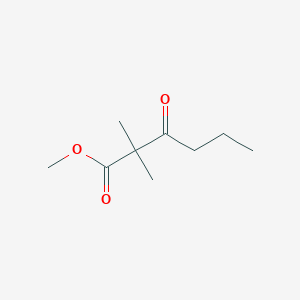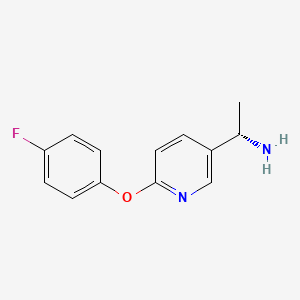
EINECS 300-184-5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 300-184-5 is a compound known for its application in the synthesis of certain pharmaceutical drugs, particularly those used in the treatment of psychiatric disorders . This compound is a derivative of the benzodiazepine class, which is known for its psychoactive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of EINECS 300-184-5 involves several steps. One common method includes the reaction of 5-methyl-2-((2-nitrophenyl)amino)thiophene-3-carbonitrile with tin powder and hydrochloric acid in ethanol at 50°C for 0.5 hours . This reaction yields the desired compound as a yellow to deep beige solid.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
EINECS 300-184-5 can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
EINECS 300-184-5 has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Utilized in the development of drugs for psychiatric disorders, such as schizophrenia.
Industry: Employed in the manufacture of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of EINECS 300-184-5 involves its interaction with specific molecular targets in the central nervous system. It binds to the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects . This interaction modulates neurotransmitter release and neuronal excitability, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Olanzapine: A well-known antipsychotic drug with a similar thienobenzodiazepine structure.
Clozapine: Another antipsychotic with a related chemical framework.
Quetiapine: Shares structural similarities and is used for similar therapeutic purposes.
Uniqueness
EINECS 300-184-5 is unique due to its specific fluorine substitution, which can enhance its pharmacokinetic properties and receptor binding affinity compared to other compounds in its class .
Properties
CAS No. |
93923-93-4 |
|---|---|
Molecular Formula |
C12H11ClFN3S |
Molecular Weight |
283.75 g/mol |
IUPAC Name |
7-fluoro-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepin-4-amine;hydrochloride |
InChI |
InChI=1S/C12H10FN3S.ClH/c1-6-4-8-11(14)15-10-5-7(13)2-3-9(10)16-12(8)17-6;/h2-5,16H,1H3,(H2,14,15);1H |
InChI Key |
KZZRAACCTRERLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(S1)NC3=C(C=C(C=C3)F)N=C2N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{4-Methoxy-2-[(prop-2-en-1-yl)oxy]phenyl}(phenyl)methanone](/img/structure/B8425015.png)




![3-Bromomethyl-benzo[d]isoxazole-5-sulfonyl chloride](/img/structure/B8425050.png)








